
(2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine, also known as 2-Naphthylisopropylamine (2-NPA), is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of amphetamine and has been found to have a wide range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-NPA involves the inhibition of MAO, which is an enzyme responsible for the metabolism of neurotransmitters in the brain. By inhibiting MAO, 2-NPA increases the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain, leading to increased neurotransmission and altered behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-NPA are wide-ranging and depend on the dose and route of administration. In general, 2-NPA has been found to increase locomotor activity, induce stereotypic behaviors, and alter the sleep-wake cycle in animal models. Additionally, 2-NPA has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-NPA in lab experiments is its potency as an inhibitor of MAO. This allows researchers to study the effects of altered neurotransmitter levels on behavior and physiology. Additionally, 2-NPA is relatively easy to synthesize and can be obtained in high purity. However, 2-NPA has limited solubility in water and may require the use of organic solvents for administration, which can complicate experiments.
Future Directions
There are several future directions for research on 2-NPA. One area of interest is the potential use of 2-NPA as a treatment for neurodegenerative diseases such as Parkinson's disease. Additionally, further research is needed to determine the long-term effects of 2-NPA on behavior and physiology. Finally, the development of novel derivatives of 2-NPA may lead to the discovery of new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, 2-NPA is a chemical compound that has been extensively studied for its potential use in scientific research. Its potent inhibition of MAO makes it a useful tool for studying the central nervous system, and its wide range of biochemical and physiological effects make it a promising candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand the effects of 2-NPA and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 2-NPA involves the reaction of 2-naphthylamine with 2-chloropropane in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-NPA as a white crystalline solid with a melting point of 80-82°C. The purity of the compound can be determined by melting point analysis or by thin-layer chromatography.
Scientific Research Applications
2-NPA has been used extensively in scientific research as a tool to study the central nervous system. It has been found to be a potent inhibitor of monoamine oxidase (MAO) and has been used to study the role of MAO in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. Additionally, 2-NPA has been used to study the effects of amphetamine derivatives on the release and uptake of these neurotransmitters.
properties
IUPAC Name |
(2S)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h6-8,10H,2-5,9,14H2,1H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQSAWWYUYQWAM-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC2=C(CCCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC2=C(CCCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

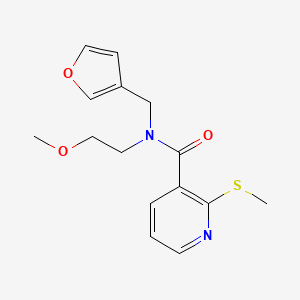
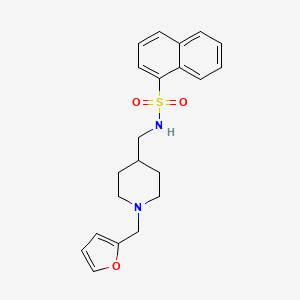

![Tert-butyl 3-{[2-(acetamidomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate](/img/structure/B2802453.png)
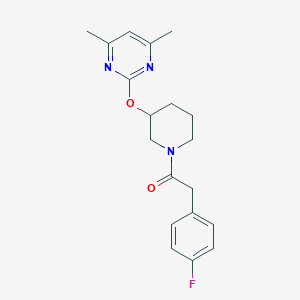
![6-[[5-benzylsulfanyl-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2802455.png)

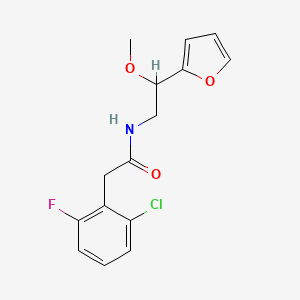
![4-({5-Chloropyrazolo[1,5-a]pyrimidin-3-yl}methyl)-decahydroquinoxalin-2-one](/img/structure/B2802463.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-yl)propanamide](/img/structure/B2802464.png)
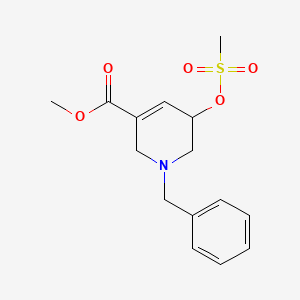

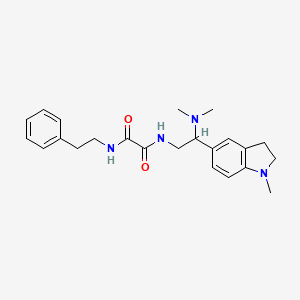
![Ethyl 5-((2-methoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2802469.png)